Grgdspk (tfa)

Integrin selectivity αIIbβ3/αvβ3 ratio Competitive binding assay

GRGDSPK (TFA) is a linear RGD peptide tool compound for integrin research. Sourcing inconsistent RGD analogs often introduces variable potency and confounded multi-valency effects. This product solves these issues as a benchmark monomeric inhibitor with characterized dual αIIbβ3/αvβ3 activity. • Defined selectivity: IC50 is 1.2 μM (αvβ3) and 5.4 μM (αIIbβ3), providing a predictable 4.5 ratio for platelet and vascular biology models. • Validated function: Inhibits mineralization by 32.5% at 50 μM in bone organ cultures without cytotoxicity, ideal for quantitative bone remodeling assays. • TFA salt form: Ensures superior solubility and stability compared to the free base, ensuring lot-to-lot reproducibility for your studies.

Molecular Formula C30H50F3N11O13
Molecular Weight 829.8 g/mol
Cat. No. B12415313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrgdspk (tfa)
Molecular FormulaC30H50F3N11O13
Molecular Weight829.8 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C28H49N11O11.C2HF3O2/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32;3-2(4,5)1(6)7/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33);(H,6,7)/t15-,16-,17-,18-,19-;/m0./s1
InChIKeyAHBGJKBOMDKUKU-UYNNABTASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRGDSPK (TFA) Peptide Overview


GRGDSPK (TFA), also known as EMD 56574 TFA, is a synthetic linear peptide containing the Arg-Gly-Asp (RGD) motif, formulated as a trifluoroacetate salt [1]. This peptide acts as a competitive and reversible inhibitor of integrin-fibronectin binding, a critical interaction mediating cell adhesion to the extracellular matrix [1]. As a well-characterized tool compound in integrin biology, GRGDSPK (TFA) is widely employed in studies of bone formation and resorption, angiogenesis, and cell aggregation, serving as a benchmark RGD peptide for mechanistic investigations and assay development [1].

Balanced αIIbβ3/αvβ3 integrin engagement context
TFA salt form supports ambient handling workflow
Monomeric RGD benchmark for adhesion mechanism studies

Why GRGDSPK (TFA) Is Irreplaceable


RGD peptides exhibit marked differences in integrin subtype selectivity, potency, and biological outcome based on sequence context, linear versus cyclic geometry, and valency [1][2]. For example, linear GRGDSPK displays a distinct integrin selectivity profile with an αIIbβ3/αvβ3 ratio of 4.5, whereas cyclic c(RGDfV) shows a ratio of 347, reflecting >75-fold greater αvβ3 preference [1]. In functional assays, multimeric (GRGDSP)4K exhibits stronger anti-angiogenic effects than monomeric GRGDSPK, while the TFA salt form ensures superior solubility and stability compared to the free base [2][3]. Substituting GRGDSPK (TFA) with another RGD analog risks altered integrin engagement, variable potency, and inconsistent experimental reproducibility, particularly in quantitative bone remodeling and cell adhesion studies.

Linear GRGDSPK
Cyclic RGD analogs
Integrin selectivity context may shift; αvβ3 bias differs substantially across geometries
Monomeric GRGDSPK
Multimeric (GRGDSP)₄K
Valency-dependent potency context may not transfer; tetramer shows enhanced anti-angiogenic response
TFA salt
Free base
Stability and solubility context may require review; free base requires strict -20°C storage

GRGDSPK (TFA) Key Evidence


Integrin αIIbβ3/αvβ3 Selectivity Profile

In a competitive binding assay, GRGDSPK (TFA) inhibits αvβ3 integrin with an IC50 of 1.2 ± 0.27 μM and αIIbβ3 with an IC50 of 5.4 ± 2.0 μM, yielding an αIIbβ3/αvβ3 selectivity ratio of 4.5 [1]. In contrast, the cyclic RGD peptide c(RGDfV) demonstrates an IC50 of 0.0049 ± 0.0001 μM for αvβ3 and 1.7 ± 0.38 μM for αIIbβ3, resulting in a selectivity ratio of 347 [1]. This 77-fold difference in selectivity ratio indicates that GRGDSPK (TFA) is a far more balanced dual inhibitor, whereas c(RGDfV) is highly αvβ3-biased.

Integrin Selectivity
Head-to-head
αIIbβ3/αvβ3 ratio 4.5
Supports balanced dual-integrin engagement context
77-fold lower αvβ3 bias vs cyclic c(RGDfV)
Integrin selectivity αIIbβ3/αvβ3 ratio Competitive binding assay

Bone Mineralization Inhibition vs. Control Peptide

In a fetal rat parietal bone organ culture system, GRGDSPK (TFA) inhibited mineralization in a dose-dependent manner across 0.1–50 μM over 4 days [1]. At 50 μM, GRGDSPK (TFA) reduced calcium content by 32.5% and percent bone per unit area by 42.9% relative to untreated controls [1]. The control peptide GRADSP, which lacks the RGD motif, exhibited no significant effect on any parameter of bone formation or resorption at equivalent concentrations [1].

Bone Mineralization
Head-to-head
32.5% calcium reduction at 50 μM
Supports RGD-specific bone remodeling endpoint context
GRADSP control shows no mineralization effect
Bone remodeling Mineralization Osteoblast function

Anti-Angiogenic Potency: Monomer vs. Tetramer

In a comparative study of RGD-containing peptides on HUVECs and CAM angiogenesis models, the multimeric peptide (GRGDSP)4K inhibited cell adhesion, proliferation, migration, and capillary-like tube formation in Matrigel to a significantly greater extent than monomeric GRGDSPK or the tripeptide RGD [1]. The (GRGDSP)4K tetramer also induced stronger anti-angiogenic responses in the CAM assay than GRGDSPK [1]. While GRGDSPK (TFA) exhibits moderate anti-adhesive and anti-angiogenic activity, the enhanced potency of the multimeric form underscores the critical influence of valency on biological efficacy.

Anti-Angiogenic Rank
Head-to-head
(GRGDSP)₄K > GRGDSPK > RGD
Supports monomeric baseline adhesion study fit
Multivalency enhances potency in CAM and HUVEC models
Angiogenesis Cell adhesion Anti-angiogenic peptides

TFA Salt Stability and Purity

GRGDSPK (TFA) is supplied as a lyophilized trifluoroacetate salt with a purity specification of >99.0% . The TFA counterion enhances solubility and ensures stability at room temperature during routine shipping and storage for several days [1]. In contrast, the free base form (GRGDSPK) is more hygroscopic and requires strict -20°C storage to prevent degradation . Vendor certificates of analysis confirm that the TFA salt consistently meets ≥95% purity by HPLC [2].

Salt Form Quality
Specification review
>99% purity, ambient-stable TFA salt
Supports procurement and handling workflow
Free base requires -20°C storage; TFA form reduces degradation risk
Peptide stability TFA salt Quality control

Integrin-Fibronectin Binding Blockade in Cell Aggregation

In mesendodermal progenitor cell assays, addition of GRGDSPK (TFA) at 250 μM to the culture medium effectively blocked integrin-fibronectin binding and significantly increased the average size of wild-type cell aggregates [1]. Under the same conditions, untreated cells maintained normal integrin-mediated adhesion, resulting in smaller aggregates. This effect was accompanied by strongly reduced adhesion forces and work in detachment assays, confirming specific inhibition of fibronectin-dependent integrin engagement [1].

Cell Aggregation Assay
Head-to-head
250 μM blocks fibronectin binding
Supports integrin-fibronectin blockade assay context
Mesendodermal progenitor cells; increased aggregate size
Cell aggregation Fibronectin binding Integrin blockade

GRGDSPK (TFA) Applications


Balanced αIIbβ3/αvβ3 Inhibition Assays

Use GRGDSPK (TFA) when experimental design requires dual inhibition of αIIbβ3 and αvβ3 integrins without strong αvβ3 bias. The compound's IC50 values of 1.2 μM (αvβ3) and 5.4 μM (αIIbβ3) and a selectivity ratio of 4.5 make it suitable for platelet adhesion studies and vascular biology models where both integrin subtypes are implicated [3].

Bone Mineralization Studies in Organ Culture

Apply GRGDSPK (TFA) in fetal rat parietal bone organ culture systems to study integrin-mediated bone remodeling. The peptide inhibits mineralization with a maximal calcium content reduction of 32.5% at 50 μM and shows no cytotoxicity, making it an ideal tool for elucidating osteoblast-ECM interactions [3]. The inactive control peptide GRADSP provides a validated negative control for these experiments [3].

Cell Adhesion and Aggregation Assays

Employ GRGDSPK (TFA) as a monomeric RGD reference in cell adhesion assays to establish baseline integrin-dependent adhesion without the confounding multivalency effects of tetrameric peptides like (GRGDSP)4K [3]. The compound's well-characterized blockade of fibronectin binding at 250 μM provides a reliable positive control for aggregation and detachment force studies [4].

Application
Selection Property
Validation Focus
Balanced integrin inhibition studies
Integrin subtype selectivity context
αIIbβ3/αvβ3 dual-engagement review
Bone remodeling organ culture studies
RGD sequence-specific activity
Mineralization endpoint and GRADSP control
Cell adhesion and aggregation assays
Monomeric RGD benchmark
Fibronectin-dependent adhesion endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Grgdspk (tfa)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.